molecular formula C13H15NO3 B2803791 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 626215-95-0

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2803791
CAS No.: 626215-95-0
M. Wt: 233.267
InChI Key: KFXDPJMOALONTC-UHFFFAOYSA-N
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Description

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS: 626215-95-0) is a substituted isoindole derivative with the molecular formula C₁₃H₁₅NO₃ and a molar mass of 233.26 g/mol. The compound features an isobutyl group at position 2 and a carboxylic acid moiety at position 4 of the isoindole ring. Its structure enables participation in hydrogen bonding (1 donor, 3 acceptors) and influences physicochemical properties such as solubility and reactivity .

Properties

IUPAC Name

2-(2-methylpropyl)-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)6-14-7-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXDPJMOALONTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves several steps. One common method includes the reaction of 2,N-dilithiobenzamides with carboxylic esters . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. Specifically, compounds similar to 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the U.S. patent US8765972B2 discusses the use of isoindole derivatives in treating cancers by targeting specific pathways involved in tumor growth and survival .

2. Central Nervous System Disorders

The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neurons from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selective inhibition of PARP-1 (Poly (ADP-ribose) polymerase 1), as highlighted in the same patent, indicates potential therapeutic avenues for conditions involving central nervous system injuries .

3. Cardiovascular Applications

The potential cardiovascular benefits of isoindole derivatives have been noted in studies focusing on their ability to modulate vascular function and reduce inflammation within cardiovascular tissues. This suggests that this compound could serve as a lead compound for developing new treatments for heart diseases .

Biochemical Research Applications

1. Proteomics Research

In the field of proteomics, this compound is utilized as a biochemical probe to study protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of protein dynamics and cellular processes .

2. Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. For example, isoindole derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can provide insights into drug design and the development of enzyme inhibitors for therapeutic purposes.

Case Studies and Research Findings

Study Focus Findings
U.S. Patent US8765972B2Anticancer propertiesDemonstrated efficacy against various cancer cell lines through PARP inhibition .
Neuroprotective StudyCentral nervous system disordersShowed potential protective effects against oxidative stress-induced neuronal damage .
Cardiovascular ResearchVascular functionIndicated modulation of inflammatory responses in cardiovascular tissues .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent (Position 2) Molecular Formula Molar Mass (g/mol) Hydrogen Bond Donors/Acceptors Key Features
Target Compound (626215-95-0) Isobutyl C₁₃H₁₅NO₃ 233.26 1 / 3 Aliphatic branched substituent
2-Benzyl-77960-29-3 Benzyl C₁₆H₁₃NO₃ 267.28 1 / 2 Aromatic substituent; higher lipophilicity
2-Cyclohexyl-878424-59-0 Cyclohexyl C₁₅H₁₇NO₃ 259.31 1 / 3 Bulky aliphatic ring; steric hindrance
2-Pyridin-4-ylmethyl-842974-44-1 Pyridinylmethyl C₁₅H₁₂N₂O₃ 268.27 1 / 4 Heteroaromatic; enhanced π-π interactions
2-(2,6-Dioxopiperidin-3-yl)-2287259-68-9 Dioxopiperidinyl C₁₄H₁₂N₂O₅ 288.26 2 / 5 Polar cyclic amide; increased solubility
2-Phenyl-14261-92-8 Phenyl C₁₅H₁₁NO₃ 253.25 1 / 3 Simple aromatic substituent

Key Observations :

  • Hydrogen Bonding : The dioxopiperidinyl analog has the highest acceptor count (5), improving solubility in polar solvents .
  • Steric Factors : Cyclohexyl and cyclopentyl substituents may hinder molecular packing, affecting crystallization .

Biological Activity

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (IBO) is a compound of considerable interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₅NO₃
Molecular Weight: 233.26 g/mol
CAS Number: 626215-95-0

The compound features an isoindole structure characterized by a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. Its structure includes a carboxylic acid and a keto group, which are critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In comparative studies, it showed good scavenging potential against free radicals when benchmarked against ascorbic acid, indicating its potential utility in preventing oxidative stress-related damage in cells.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

One of the most notable biological activities of IBO is its ability to inhibit PARP enzymes, particularly PARP-1. This inhibition is crucial for DNA repair mechanisms and has implications for cancer therapy and neuroprotection. By inhibiting PARP activity, IBO may enhance the efficacy of certain chemotherapeutic agents and protect neurons from stress-induced damage .

The biological activity of IBO can be attributed to several mechanisms:

  • Scavenging Free Radicals: The presence of the keto group and the carboxylic acid enhances its ability to donate electrons, neutralizing free radicals.
  • PARP Inhibition: By binding to the active site of PARP enzymes, IBO prevents the poly(ADP-ribosyl)ation process essential for DNA repair, leading to increased apoptosis in cancer cells under stress conditions .
  • Modulation of Cellular Stress Responses: IBO influences various signaling pathways associated with cellular stress responses, contributing to its neuroprotective effects.

Table: Summary of Biological Activities

ActivityMechanismReference
AntioxidantFree radical scavenging
PARP InhibitionInhibition of DNA repair
NeuroprotectionModulation of stress responses

Case Study: Cancer Therapeutics

In a study exploring the effects of IBO on cancer cells, it was found that treatment with this compound led to a significant reduction in cell viability in various cancer lines. The mechanism was primarily through the induction of apoptosis via PARP inhibition. This suggests that IBO could serve as an adjunct therapy in cancer treatment protocols .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing isobutyl derivatives and isoindole precursors.
  • Recrystallization Techniques: To enhance purity post-synthesis.

Derivatives of IBO have also been explored for enhanced bioactivity or altered pharmacokinetic profiles, further expanding its potential applications in medicinal chemistry .

Q & A

Q. Basic Characterization

  • NMR : 1H^1H NMR can identify tautomeric forms by observing proton shifts in the isoindole ring. The keto-enol equilibrium is detectable via downfield shifts (~10–12 ppm) for enolic protons.
  • IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) confirm the 3-oxo group, while broad O-H stretches (~2500 cm⁻¹) suggest enol tautomers .

Advanced Analysis
Variable-temperature NMR and deuterium exchange experiments resolve dynamic tautomerism. X-ray crystallography provides definitive proof of the dominant tautomer in the solid state. For example, hydrogen bonding patterns in crystal structures (e.g., C=O···H-N interactions) stabilize specific tautomers .

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Basic Screening Approaches
Initial assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) may yield conflicting results due to differences in:

  • Cell Lines : Gram-positive vs. Gram-negative bacterial models.
  • Concentration Ranges : Sub-µM vs. mM dosing.
    Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability .

Advanced Mechanistic Studies
Elucidate mode of action via:

  • Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., bacterial dihydrofolate reductase vs. human COX-2).
  • SAR Studies : Modify substituents (e.g., replacing isobutyl with ethoxy groups) to isolate specific bioactivities. Contradictions may arise from off-target effects, resolved via proteomic profiling .

How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Basic QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models predict solubility and logP values based on substituent hydrophobicity. For example, adding polar groups (e.g., -COOH) improves aqueous solubility but may reduce membrane permeability .

Advanced Molecular Dynamics
Docking simulations (e.g., AutoDock Vina) identify binding poses in target proteins (e.g., bacterial topoisomerase IV). Free-energy perturbation (FEP) calculations optimize substituent interactions, such as π-π stacking with aromatic residues. ADMET predictors (e.g., SwissADME) prioritize derivatives with favorable bioavailability .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic Quality Control

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • TGA/DSC : Thermal analysis identifies decomposition temperatures (>200°C for stable batches) .

Advanced Degradation Studies
Forced degradation (e.g., exposure to UV light, acidic/basic conditions) followed by LC-MS/MS detects breakdown products. Hydrolysis of the oxo group to carboxylic acid derivatives is a common degradation pathway, mitigated by storing under inert atmospheres .

How do structural modifications impact metabolic stability in in vivo models?

Q. Basic Modifications

  • Esterification : Masking the carboxylic acid as a methyl ester reduces renal clearance.
  • Isosteric Replacement : Replacing the isobutyl group with cyclopropyl enhances CYP450 resistance .

Advanced Isotope Labeling
14C^{14}C-labeled analogs track metabolic pathways via radio-HPLC. Key findings show hepatic glucuronidation as the primary clearance route, guiding derivatization to block conjugation sites .

What experimental designs validate the compound’s mechanism of action in complex biological systems?

Q. Basic Validation

  • Gene Knockdown : siRNA silencing of putative targets (e.g., NF-κB for anti-inflammatory effects) confirms pathway involvement.
  • Competitive Binding Assays : Fluorescence polarization assays measure displacement of known ligands .

Advanced Omics Approaches
Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment. Proteomic analysis (e.g., TMT labeling) reveals downstream effectors, such as apoptosis regulators in cancer models .

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